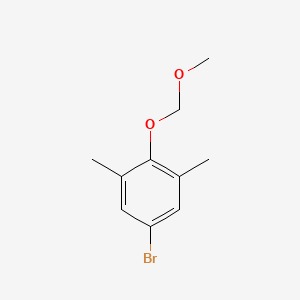

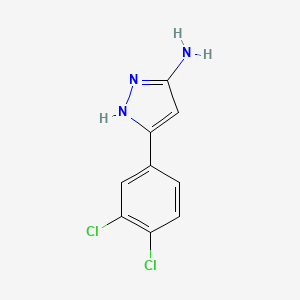

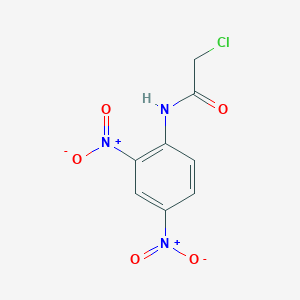

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

Overview

Description

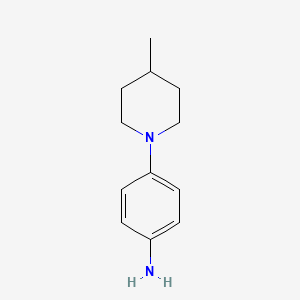

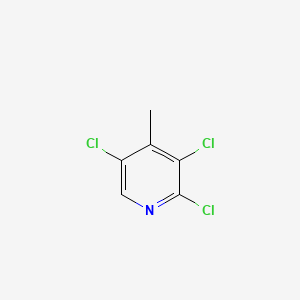

The compound “5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the dichlorophenyl group suggests that this compound may have unique properties compared to other pyrazoles.

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations. The presence of the dichlorophenyl group may influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the dichlorophenyl group .Scientific Research Applications

Synthesis and Characterization

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine serves as a precursor in the synthesis of various complex organic compounds. A notable example includes the synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives through a one-pot four-component reaction involving an aliphatic or aromatic amine, diketene, an aromatic aldehyde, and 1,3-diphenyl-1H-pyrazol-5-amine. This reaction, catalyzed by p-toluenesulfonic acid, proceeds under mild conditions and ambient temperature, yielding good product yields (Shaabani et al., 2009).

Molecular Structure Analysis

The compound also finds application in molecular structure analysis and computational studies. For instance, the crystal and molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was extensively characterized using various spectroscopic techniques and single-crystal X-ray diffraction. This analysis was complemented by density functional theory (DFT) calculations to elucidate its structural geometry, electronic properties, and potential as a nonlinear optical (NLO) material (Kerru et al., 2019).

Catalytic Applications and Chemical Reactivity

The compound's derivatives have been synthesized through various catalytic approaches, demonstrating structural features conducive to computational applications and nonlinear optical properties. These studies involve the reaction of substituted and unsubstituted pyrazoles with 5-Bromothiophene carboxylic acid to synthesize amide derivatives. The synthesized compounds were further analyzed using DFT calculations to investigate their electronic structure, NMR data, and non-linear optical properties, showing significant potential for chemical reactivity and stability (Kanwal et al., 2022).

Biochemical and Medicinal Research

In biochemical and medicinal research, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized from this compound, showing promising inhibitory effects on the growth of A549 lung cancer cells. These compounds were assessed for their dosage- and time-dependent inhibitory effects, highlighting the potential therapeutic applications of such derivatives in cancer treatment (Zhang et al., 2008).

Environmental Sensing and Material Science

Additionally, this compound derivatives have been explored for their fluorescent sensing capabilities, particularly in the detection of metal ions such as Al3+ and Zn2+. The development of novel diarylethenes containing 3-(4-methylphenyl)-1H-pyrazol-5-amine demonstrated excellent fluorescence sensing abilities for these ions, with very low detection limits. This capability is essential for environmental monitoring and the development of novel sensing materials (Gao et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing diseases such as leishmaniasis and malaria respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

It’s known that the compound interferes with the life cycle of the target organisms, disrupting their ability to proliferate .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the target organisms, leading to their eventual death . This results in the alleviation of the symptoms associated with the diseases caused by these organisms .

Future Directions

properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEDJVVQHWJYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363401 | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208519-10-2 | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208519-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1607371.png)